PTHrP (1-36) -

PTHrP (1-36)

Catalog Number: EVT-10954504
CAS Number:
Molecular Formula: C191H305N59O52
Molecular Weight: 4260 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Parathyroid hormone-related protein (1-36) is synthesized through post-translational processing of the full-length protein. It can be produced using solid-phase peptide synthesis techniques, ensuring high purity and biological activity. Facilities such as the William Keck Peptide Synthesis Facility at Yale University have been instrumental in its synthesis and characterization, employing methods like reverse-phase high-performance liquid chromatography for purity assessment .

Classification

Parathyroid hormone-related protein (1-36) is classified as a peptide hormone and falls under the category of signaling molecules that regulate calcium levels in the body. Its classification can also extend to growth factors due to its role in stimulating cellular proliferation, particularly in pancreatic beta cells .

Synthesis Analysis

Methods

The synthesis of parathyroid hormone-related protein (1-36) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:

  1. F-moc Chemistry: Utilized for protecting amino groups during synthesis.
  2. Cleavage: The completed peptide is cleaved from the solid support using trifluoroacetic acid.
  3. Purification: Post-synthesis, the peptide undergoes purification via reverse-phase high-performance liquid chromatography to ensure high purity levels.

Technical Details

The synthesis process often requires stringent conditions to maintain the integrity of the peptide, including temperature control and an inert atmosphere to prevent degradation. Quality control measures include mass spectrometry and amino acid analysis to confirm the structure and content of the synthesized peptide .

Molecular Structure Analysis

Structure

Parathyroid hormone-related protein (1-36) consists of 36 amino acids, with its sequence being critical for its biological activity. The structural conformation allows it to effectively bind to receptors involved in calcium regulation.

Data

The molecular weight of parathyroid hormone-related protein (1-36) is approximately 4,200 Da, with specific structural motifs that facilitate receptor interaction. The peptide adopts a helical conformation that is essential for its activity .

Chemical Reactions Analysis

Reactions

Parathyroid hormone-related protein (1-36) participates in various biochemical reactions primarily related to calcium metabolism. It stimulates renal tubular calcium reabsorption and influences bone resorption processes.

Technical Details

The mechanism involves binding to the parathyroid hormone/parathyroid hormone-related protein receptor, leading to activation of intracellular signaling pathways such as cyclic adenosine monophosphate production. This signaling cascade ultimately results in increased calcium reabsorption in kidneys and enhanced bone turnover .

Mechanism of Action

Process

The mechanism of action for parathyroid hormone-related protein (1-36) involves:

  1. Receptor Binding: The peptide binds to specific receptors on target cells.
  2. Signal Transduction: This binding activates G-proteins leading to increased levels of cyclic adenosine monophosphate.
  3. Physiological Effects: The downstream effects include increased renal calcium reabsorption and stimulation of osteoclast activity in bones.

Data

Studies have shown that administration of parathyroid hormone-related protein (1-36) results in significant changes in mineral homeostasis, including increased serum calcium levels without affecting endogenous parathyroid hormone secretion .

Physical and Chemical Properties Analysis

Physical Properties

Parathyroid hormone-related protein (1-36) appears as a white powder when lyophilized and is soluble in aqueous solutions at physiological pH. Its stability can be affected by temperature and pH levels.

Chemical Properties

The peptide exhibits characteristics typical of proteins, including susceptibility to enzymatic degradation by proteases. It has a relatively short half-life in circulation due to rapid metabolism.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry confirm its identity and purity, while stability studies help determine optimal storage conditions, typically at low temperatures .

Applications

Scientific Uses

Parathyroid hormone-related protein (1-36) has several applications in scientific research and clinical settings:

  • Diagnostic Tool: It is used as a diagnostic probe for distinguishing between humoral hypercalcemia of malignancy and primary hyperparathyroidism.
  • Therapeutic Potential: Research indicates its potential use in enhancing pancreatic beta cell function, offering avenues for diabetes treatment through promoting beta cell regeneration .
  • Bone Health Studies: Investigations into its role in bone metabolism continue, with implications for osteoporosis treatment strategies.
Molecular Mechanisms of PTHrP(1-36) Signaling

Structural Determinants of Parathyroid Hormone Type 1 Receptor Binding and Activation

Parathyroid Hormone-Related Protein (1-36) binds the Parathyroid Hormone Type 1 Receptor through a canonical two-domain mechanism. The C-terminal domain (residues 15–36) forms an amphipathic α-helix that docks into a hydrophobic groove within the receptor’s extracellular domain. Key hydrophobic residues—Phenylalanine 23, Leucine 24, and Isoleucine 28—anchor this interaction through van der Waals contacts with receptor residues Leucine 41 and Isoleucine 115 [5] [6]. The N-terminal domain (residues 1–14) engages the receptor’s transmembrane helices and extracellular loops, with Valine 2, Histidine 5, and Leucine 8 directly triggering G protein coupling through conformational changes in transmembrane domains 2, 3, and 6 [6] [10].

Crystallographic studies reveal that Parathyroid Hormone-Related Protein (1-36) adopts a gently curved helix when bound to the receptor’s extracellular domain, distinct from the linear helix of Parathyroid Hormone (1–34). This curvature is accommodated by a rotamer shift in receptor residue Leucine 41, which adjusts its side chain orientation to fit Parathyroid Hormone-Related Protein’s divergent residue arrangement [5]. Mutagenesis experiments confirm that substituting Parathyroid Hormone-Related Protein’s C-terminal residues with those of Parathyroid Hormone reduces extracellular domain binding affinity by >10-fold, underscoring sequence-specific compatibility [5].

Table 1: Key Residues in Parathyroid Hormone-Related Protein (1-36) for Parathyroid Hormone Type 1 Receptor Interaction

DomainCritical ResiduesFunctionEffect of Mutation
N-terminal (1-14)Valine 2, Histidine 5, Leucine 8G protein coupling initiationLoss of cAMP production
C-terminal (15-36)Phenylalanine 23, Leucine 24, Isoleucine 28Extracellular domain docking>10-fold affinity reduction
Secondary structureHelical curvature (residues 20-30)Complementary fit to receptor grooveImpaired receptor activation

Comparative Receptor Binding Kinetics: Parathyroid Hormone-Related Protein (1-36) versus Parathyroid Hormone (1-34)

Parathyroid Hormone-Related Protein (1-36) exhibits faster dissociation kinetics from the Parathyroid Hormone Type 1 Receptor than Parathyroid Hormone (1-34), with a dissociation constant (Kd) of 4.8 nM versus 1.2 nM for Parathyroid Hormone (1-34) in radioligand assays [6]. This divergence arises from differential stabilization of receptor conformations:

  • Parathyroid Hormone-Related Protein (1-36) preferentially binds the G protein-coupled state (RG), characterized by rapid Gαs activation and swift receptor internalization [2] [6].
  • Parathyroid Hormone (1-34) stabilizes the G protein-uncoupled state (R0), which persists longer at the cell membrane and facilitates sustained signaling [1] [6].

Real-time fluorescence resonance energy transfer assays demonstrate that Parathyroid Hormone-Related Protein (1-36) induces a distinct Parathyroid Hormone Type 1 Receptor conformation with a shorter activation time constant (τ = 12 seconds) compared to Parathyroid Hormone (1-34) (τ = 25 seconds). This suggests less stable or incomplete receptor conformational changes [2] [4]. Notably, glycosaminoglycans like heparin further destabilize Parathyroid Hormone-Related Protein (1-36)-receptor complexes by electrostatically interfering with the ligand-binding interface, a phenomenon not observed with Parathyroid Hormone (1-34) [2] [8].

Table 2: Kinetic Parameters of Parathyroid Hormone-Related Protein (1-36) versus Parathyroid Hormone (1-34) Binding

ParameterParathyroid Hormone-Related Protein (1-36)Parathyroid Hormone (1-34)Functional Implication
Dissociation constant (Kd)4.8 nM1.2 nMLower binding stability
Receptor conformation preferenceRG (G protein-coupled)R0 (G protein-uncoupled)Transient vs. sustained signaling
Activation time constant (τ)12 seconds25 secondsFaster receptor conformation change
Heparin sensitivityYes (reduces binding)NoContext-dependent activity

Temporal Dynamics of Cyclic Adenosine Monophosphate and Intracellular Calcium Signaling

Parathyroid Hormone-Related Protein (1-36) induces transient cyclic adenosine monophosphate production exclusively at the plasma membrane, peaking within 5 minutes and returning to baseline by 15–20 minutes post-stimulation. This contrasts sharply with Parathyroid Hormone (1-34), which triggers persistent cyclic adenosine monophosphate generation from endosomes for >60 minutes [2] [4]. The transient profile arises from:

  • Limited β-arrestin recruitment: Parathyroid Hormone-Related Protein (1-36) fails to stably engage β-arrestin, leading to rapid receptor internalization without endosomal signaling complex formation [2] [8].
  • Defective Gαq coupling: Unlike Parathyroid Hormone (1-34), Parathyroid Hormone-Related Protein (1-36) does not activate phospholipase Cβ, preventing intracellular calcium mobilization. This is evidenced by <10% calcium flux response amplitude compared to Parathyroid Hormone (1-34) [4] [8].

Single-cell imaging studies confirm that Parathyroid Hormone-Related Protein (1-36)’s signaling is spatially restricted:

  • Cyclic adenosine monophosphate responses diminish immediately upon ligand washout.
  • Inhibition of receptor internalization (e.g., via dynamin mutant DynK44A) does not alter cyclic adenosine monophosphate kinetics, confirming the absence of endosomal signaling [2] [4].

Table 3: Signaling Profiles of Parathyroid Hormone-Related Protein (1-36) versus Parathyroid Hormone (1-34)

Signaling PathwayParathyroid Hormone-Related Protein (1-36)Parathyroid Hormone (1-34)
Cyclic adenosine monophosphate durationTransient (<20 minutes)Sustained (>60 minutes)
Cyclic adenosine monophosphate locationPlasma membranePlasma membrane and endosomes
Intracellular calcium releaseMinimal (<10% of max)Robust
β-arrestin recruitmentWeak and transientStable and prolonged
Endocytosis dependenceNoYes

Nuclear Localization Sequences and Intracrine Functions

Parathyroid Hormone-Related Protein (1-36) lacks nuclear localization sequences, which are encoded in residues 67–94 of full-length Parathyroid Hormone-Related Protein. Consequently, it cannot initiate intracrine signaling—a nuclear function critical for cell proliferation and apoptosis regulation [3] [7] [9]. Full-length Parathyroid Hormone-Related Protein (1-141) undergoes post-translational processing to release the nuclear localization sequence-bearing midregion, enabling:

  • Importin-β-mediated nuclear translocation: The nuclear localization sequence (residues 87–107) directly binds importin-β for nuclear import [9].
  • Transcriptional regulation: Nuclear Parathyroid Hormone-Related Protein upregulates proliferative genes (e.g., cyclin D1) and suppresses pro-apoptotic factors [7] [9].

In osteoblasts, deleting the nuclear localization sequence from full-length Parathyroid Hormone-Related Protein reduces cell proliferation by 60% and impairs mineralization—effects not rescued by Parathyroid Hormone-Related Protein (1-36) supplementation [9]. Pancreatic islets from nuclear localization sequence-deficient mice exhibit dysregulated insulin secretion and diminished glucagon production, confirming nuclear localization sequence-dependent intracrine functions in glucose homeostasis [3] [7]. Thus, Parathyroid Hormone-Related Protein (1-36)’s actions are strictly membrane-initiated, while nuclear effects require longer Parathyroid Hormone-Related Protein isoforms.

Table 4: Functional Comparison of Parathyroid Hormone-Related Protein Domains

DomainResiduesPresent in PTHrP(1-36)?Primary Function
N-terminal signaling domain1-36YesParathyroid Hormone Type 1 Receptor activation
Midregion nuclear localization sequence67-94NoNuclear import via importin-β
C-terminal domain107-139NoUndefined metabolic functions
Full-length intracrine signaling1-141NoCell proliferation, apoptosis regulation

Properties

Product Name

PTHrP (1-36)

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C191H305N59O52

Molecular Weight

4260 g/mol

InChI

InChI=1S/C191H305N59O52/c1-25-99(17)149(184(297)217-104(22)155(268)220-122(54-59-144(259)260)165(278)246-151(101(19)27-3)186(299)242-135(77-113-84-207-92-216-113)180(293)250-153(106(24)253)187(300)218-105(23)156(269)221-123(55-60-145(261)262)166(279)249-152(188(301)302)102(20)28-4)247-179(292)128(70-97(13)14)233-174(287)132(74-110-81-204-89-213-110)239-175(288)133(75-111-82-205-90-214-111)237-170(283)127(69-96(11)12)231-171(284)130(72-108-44-33-30-34-45-108)235-172(285)129(71-107-42-31-29-32-43-107)234-161(274)118(50-41-65-210-191(201)202)224-159(272)116(48-39-63-208-189(197)198)223-160(273)117(49-40-64-209-190(199)200)225-167(280)124(66-93(5)6)232-178(291)137(79-147(265)266)240-163(276)120(52-57-141(196)255)228-185(298)150(100(18)26-2)248-182(295)139(87-252)243-158(271)115(47-36-38-62-193)219-142(256)85-211-157(270)114(46-35-37-61-192)222-177(290)136(78-146(263)264)241-176(289)134(76-112-83-206-91-215-112)238-169(282)126(68-95(9)10)230-168(281)125(67-94(7)8)229-162(275)119(51-56-140(195)254)226-173(286)131(73-109-80-203-88-212-109)236-164(277)121(53-58-143(257)258)227-181(294)138(86-251)244-183(296)148(98(15)16)245-154(267)103(21)194/h29-34,42-45,80-84,88-106,114-139,148-153,251-253H,25-28,35-41,46-79,85-87,192-194H2,1-24H3,(H2,195,254)(H2,196,255)(H,203,212)(H,204,213)(H,205,214)(H,206,215)(H,207,216)(H,211,270)(H,217,297)(H,218,300)(H,219,256)(H,220,268)(H,221,269)(H,222,290)(H,223,273)(H,224,272)(H,225,280)(H,226,286)(H,227,294)(H,228,298)(H,229,275)(H,230,281)(H,231,284)(H,232,291)(H,233,287)(H,234,274)(H,235,285)(H,236,277)(H,237,283)(H,238,282)(H,239,288)(H,240,276)(H,241,289)(H,242,299)(H,243,271)(H,244,296)(H,245,267)(H,246,278)(H,247,292)(H,248,295)(H,249,279)(H,250,293)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,197,198,208)(H4,199,200,209)(H4,201,202,210)/t99-,100-,101-,102-,103-,104-,105-,106+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-,152-,153-/m0/s1

InChI Key

NNRMZXDHMCWWRV-RHBZDGMUSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.